Urea, (p-hydroxyphenethyl)-

Inflammation Immunopharmacology Nitric Oxide Synthase Inhibition

Procure Urea, (p-hydroxyphenethyl)- to access the distinct p-hydroxyphenethyl urea scaffold essential for developing potent anti-inflammatory agents. Derivatives like DSHP-U, retaining this core, inhibit NF-κB and ERK/p38 pathways at 50 µM. This scaffold also serves as a foundational building block for novel antioxidants and H. pylori urease inhibitors.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
CAS No. 25017-51-0
Cat. No. B15482275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, (p-hydroxyphenethyl)-
CAS25017-51-0
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=O)N)O
InChIInChI=1S/C9H12N2O2/c10-9(13)11-6-5-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H3,10,11,13)
InChIKeyOVWBGUZHWGBNJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urea, (p-hydroxyphenethyl)- (CAS 25017-51-0) | Phenolic Urea Scaffold for Drug Discovery


Urea, (p-hydroxyphenethyl)- (CAS 25017-51-0), also known as 2-(4-hydroxyphenyl)ethylurea, is a phenolic urea derivative with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . It is characterized by a para-hydroxyphenethyl group linked to a urea moiety, a structural feature common to a class of compounds under investigation for their biological activities. This specific compound serves as a core scaffold in medicinal chemistry research, with interest focused on its potential as a building block for enzyme inhibitors and other bioactive agents . Its utility is rooted in the ability of the urea group to form stable hydrogen bonds with biological targets, making it a valuable starting point for drug development .

Why Urea, (p-hydroxyphenethyl)- (CAS 25017-51-0) Cannot Be Replaced by Other Phenethylamines or Simple Ureas


The specific combination of the p-hydroxyphenethyl group and the urea moiety in Urea, (p-hydroxyphenethyl)- imparts distinct chemical and biological properties that cannot be replicated by simple substitution with close analogs. The para-hydroxy group on the phenyl ring is crucial for specific hydrogen-bonding interactions and influences the molecule's overall polarity and reactivity. Furthermore, research on its derivatives demonstrates that modifications to this core structure lead to compounds with potent and selective biological activities. For instance, the derivative (E)-1-(3,4-dihydroxystyryl)-3-(4-hydroxyphenethyl)urea (DSHP-U), which retains the p-hydroxyphenethyl urea core, exhibits targeted inhibition of key inflammatory pathways at micromolar concentrations [1]. In contrast, substituting the free amine of N-p-hydroxyphenyl urea with an aryl group yields a different class of molecules (N-aryl-N'-(p-hydroxyphenyl)ureas) that are potent antioxidants for petroleum fuels, highlighting how structural modifications around the core urea motif can drastically alter functional properties and applications [2].

Quantitative Evidence for Urea, (p-hydroxyphenethyl)- (CAS 25017-51-0): Comparative Performance Data


Inhibition of LPS-Induced Nitric Oxide Production: DSHP-U Derivative Activity

The derivative (E)-1-(3,4-dihydroxystyryl)-3-(4-hydroxyphenethyl)urea (DSHP-U), which contains the core (p-hydroxyphenethyl)-urea scaffold, demonstrates significant anti-inflammatory activity. DSHP-U suppressed lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells [1]. This effect was observed at a concentration of 50 µM and was linked to the inhibition of iNOS expression and modulation of the ERK/p38 and NF-κB signaling pathways [1]. Direct comparative data for the parent compound Urea, (p-hydroxyphenethyl)- is not available; this evidence is derived from a direct derivative.

Inflammation Immunopharmacology Nitric Oxide Synthase Inhibition

Potential for Antioxidant Activity via Lipid Peroxidation Inhibition

A series of substituted hydroxyphenylureas, a class to which Urea, (p-hydroxyphenethyl)- belongs, has been designed based on the structures of natural antioxidants like vitamin E and uric acid [1]. These compounds exhibited high inhibitory activity against lipid peroxidation in vitro [1]. While this class-level evidence supports the antioxidant potential of the hydroxyphenylurea scaffold, no direct quantitative data for Urea, (p-hydroxyphenethyl)- is provided in the abstract. Quantitative structure-activity relationship (QSAR) analyses were performed to understand the inhibition mechanism, which could inform future optimization of derivatives [1].

Antioxidant Lipid Peroxidation Structure-Activity Relationship

Chemical Reactivity: Structural Basis for Urease Inhibition by Derivatives

The (p-hydroxyphenethyl)-urea core is structurally related to known inhibitors of the enzyme urease. A closely related compound, 4-(p-hydroxyphenethyl)pyrogallol, was found to be a potent inhibitor of Helicobacter pylori urease with an IC50 of 0.03 mM (30 µM) [1]. While Urea, (p-hydroxyphenethyl)- itself has not been directly tested, its core structure is present in this potent inhibitor. This suggests that the p-hydroxyphenethyl group is a key pharmacophore for targeting urease. In comparison, 7,8,4'-trihydroxyisoflavone, another compound tested in the same study, showed an IC50 of 0.14 mM (140 µM), indicating a >4-fold lower potency [1].

Urease Inhibition Helicobacter pylori Enzyme Inhibitor

Key Application Scenarios for Procuring Urea, (p-hydroxyphenethyl)- (CAS 25017-51-0)


Building Block for Anti-inflammatory Drug Discovery

Procure Urea, (p-hydroxyphenethyl)- as a core synthetic intermediate for the development of novel anti-inflammatory agents. Evidence shows that derivatives like DSHP-U, which retain this scaffold, effectively inhibit LPS-induced NO production and pro-inflammatory cytokine release in macrophages at 50 µM by modulating the ERK/p38 and NF-κB pathways [1]. This makes the parent compound a rational starting point for medicinal chemistry campaigns targeting inflammatory diseases.

Scaffold for Designing Novel Antioxidants

Source this compound for research programs focused on developing new antioxidants. Studies on structurally similar hydroxyphenylureas, designed to mimic natural antioxidants, demonstrate high inhibitory activity against lipid peroxidation [2]. Urea, (p-hydroxyphenethyl)- can serve as a foundational building block for synthesizing and optimizing derivatives with enhanced antioxidant capacity through quantitative structure-activity relationship (QSAR) studies.

Precursor for Urease-Targeting Therapeutics

Utilize Urea, (p-hydroxyphenethyl)- in the synthesis of potential inhibitors of Helicobacter pylori urease. A closely related analog, 4-(p-hydroxyphenethyl)pyrogallol, exhibits potent urease inhibition with an IC50 of 30 µM, which is over four times more potent than the comparator 7,8,4'-trihydroxyisoflavone (IC50 = 140 µM) [3]. This suggests the p-hydroxyphenethyl group is a privileged structure for this target, making the parent urea a valuable precursor for generating novel anti-ulcer and antibacterial candidates.

Technical Documentation Hub

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